N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core (a five-membered lactam ring) substituted with a 4-chlorophenyl group at position 1 and a cyclopentylacetamide moiety at position 3 via a methylene linker.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-15-5-7-16(8-6-15)21-12-14(10-18(21)23)11-20-17(22)9-13-3-1-2-4-13/h5-8,13-14H,1-4,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNOPZBGDHBMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a substitution reaction. This can be accomplished by reacting the pyrrolidinone intermediate with a chlorinated aromatic compound in the presence of a base.
Attachment of the Cyclopentylacetamide Moiety: The final step involves the attachment of the cyclopentylacetamide moiety through an amide bond formation. This can be achieved by reacting the intermediate with a cyclopentyl acetic acid derivative in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional motifs with other 4-chlorophenyl-containing heterocycles, but its pharmacological and physicochemical properties are influenced by distinct structural variations. Key comparisons include:
Key Observations:
The cyclohexyl substituent in increases steric bulk compared to the target’s cyclopentyl group, which may reduce membrane permeability but enhance selectivity for sterically sensitive targets .
Substituent Positioning: The 4-chlorophenyl group in the target is at position 1 of the pyrrolidinone, whereas in , it occupies position 3. This positional shift could dramatically alter conformational flexibility and intermolecular interactions .
Synthetic Accessibility :
- achieved a 78% yield using propargyl bromide and tetrabutylammonium fluoride (TBAF), suggesting that similar alkylation or cyclization strategies might apply to the target compound .
Hypothetical Pharmacological Implications
While biological data for the target compound are absent, structural parallels with known bioactive molecules allow speculative insights:
- Lipophilicity: The cyclopentyl group (target) vs.
- Heterocycle Stability: The oxadiazolidinone in is prone to hydrolysis under acidic conditions, whereas the pyrrolidinone in the target is more stable, suggesting better oral bioavailability .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a cyclopentylacetamide moiety. Its molecular formula is with a molecular weight of approximately 306.79 g/mol. The structural features are significant as they influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.79 g/mol |
| CAS Number | 954675-40-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological pathways, potentially leading to therapeutic effects in conditions such as:
- Neurological Disorders : Related compounds have shown promise in treating conditions like depression and anxiety by acting on neurotransmitter systems.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, contributing to its potential use in inflammatory diseases.
Structure-Activity Relationship (SAR)
Research indicates that the presence of the chlorophenyl group enhances lipophilicity, facilitating cell membrane penetration. Studies on similar compounds suggest that modifications in the benzene and pyrrolidine rings can significantly alter biological efficacy. For instance, the introduction of different substituents on the phenyl ring has been correlated with varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Antimicrobial Activity : A study examining related chloroacetamides found that compounds with halogenated phenyl rings exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings indicated that the position of substituents on the phenyl ring plays a crucial role in determining efficacy .
- Neuropharmacological Effects : Another investigation into pyrrolidine derivatives demonstrated their potential as neuroprotective agents, highlighting their ability to modulate neurotransmitter levels and receptor activity.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been utilized to predict the biological activity of N-(substituted phenyl) derivatives. These models suggest that structural modifications can enhance selectivity and potency against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
